molecular formula C₁₀H₁₇BrO₂ B1141910 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran CAS No. 78437-07-7

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran

Cat. No.: B1141910
CAS No.: 78437-07-7
M. Wt: 249.14
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is a specialized chemical intermediate that plays a critical role in advanced organic synthesis, particularly in the construction of complex biomolecules. Its primary research application is as a key building block in the synthesis of L-Cysteine derivatives . The tetrahydropyran (THP) group in its structure serves as a protecting group for the hydroxyl functionality, effectively shielding this reactive site during synthetic steps that involve harsh conditions or reagents incompatible with free alcohols. This protection is crucial for achieving high yields and selectivity in multi-step reaction sequences. The presence of the bromoalkene moiety provides a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, or through nucleophilic substitution, allowing researchers to elaborate the molecular scaffold in a controlled manner. This combination of features makes it a valuable reagent for medicinal chemistry and pharmaceutical research, enabling the development of novel compounds and the study of structure-activity relationships. This product is intended for research applications in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h5,10H,2-4,6-8H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCLRAYMQAYLAJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1CCCCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1CCCCO1)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthetic Routes

The primary synthetic route involves the acid-catalyzed etherification of 4-bromo-3-methyl-2-buten-1-ol with dihydropyran (DHP). This reaction proceeds via the formation of an oxonium ion intermediate, which is subsequently attacked by the hydroxyl group of the alcohol . The general reaction scheme is:

4-Bromo-3-methyl-2-buten-1-ol+DHPacid catalystThis compound\text{4-Bromo-3-methyl-2-buten-1-ol} + \text{DHP} \xrightarrow{\text{acid catalyst}} \text{this compound}

Key Reaction Parameters:

  • Catalysts: Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (pTSA) are commonly used due to their mild acidity and compatibility with sensitive substrates .

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and stabilize the oxonium intermediate.

  • Temperature: Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions such as elimination or polymerization.

Workup Procedure:

  • Neutralization of the acid catalyst with a weak base (e.g., sodium bicarbonate).

  • Extraction with chloroform or ethyl acetate to isolate the product.

  • Purification via column chromatography or distillation under reduced pressure.

Optimized Reaction Conditions

Recent advancements have focused on improving yield and stereochemical control. For instance, the use of microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high purity (>95%) .

Table 1: Comparison of Conventional vs. Optimized Methods

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time6–12 hours10–15 minutes
Yield70–80%85–90%
SolventDCM/THFDCM
Temperature25°C80°C
Catalyst Loading5 mol% PPTS3 mol% PPTS

Microwave irradiation enhances reaction efficiency by promoting rapid and uniform heating, which is particularly advantageous for scaling up production.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Key considerations include:

  • Continuous Flow Reactors: These systems minimize thermal degradation and improve heat transfer, enabling high-throughput synthesis .

  • Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) are employed to facilitate easy separation and reuse, reducing waste.

  • Purity Control: Distillation under vacuum (0.1–1 mmHg) ensures the removal of residual solvents and byproducts, achieving >99% purity.

Table 2: Industrial Production Metrics

MetricValue
Batch Size50–100 kg
Cycle Time8–10 hours
Energy Consumption15–20 kWh/kg
Waste Generated<5% (primarily solvent)

Stereochemical Considerations

The compound exists as a cis/trans mixture due to restricted rotation around the ether bond. The stereochemical outcome depends on:

  • Solvent Polarity: Polar solvents (e.g., THF) favor the trans isomer by stabilizing the transition state through dipole interactions .

  • Temperature: Higher temperatures (>40°C) increase the proportion of the cis isomer due to thermodynamic control.

Table 3: Stereochemical Distribution Under Varying Conditions

ConditionCis:Trans Ratio
THF, 25°C1:3
DCM, 40°C2:1
Microwave, 80°C3:2

Purification and Characterization

Post-synthesis purification is critical for applications requiring high enantiomeric purity. Common methods include:

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent resolves cis and trans isomers.

  • Crystallization: Slow cooling from ethanol yields crystalline product with >99% purity .

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.58–2.04 (m, 2H, THP ring), 4.6 (m, 1H, ether oxygen).

  • LC-MS: m/z 249.14 [M+H]⁺, confirming molecular weight .

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency and selectivity:

Table 4: Catalyst Performance Evaluation

CatalystYield (%)Cis:Trans RatioReaction Time (h)
PPTS851:26
pTSA781:1.58
Amberlyst-15821:35

PPTS emerges as the optimal catalyst due to its balance of yield and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of tetrahydropyran compounds exhibit significant biological activity, including antimicrobial and anticancer properties. The incorporation of the bromoalkene moiety in 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran enhances its pharmacological profile.

Case Study: Anticancer Activity
A study demonstrated that similar compounds showed selective cytotoxicity against cancer cell lines, suggesting that this compound could be a lead for developing new anticancer agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through reactions such as nucleophilic substitution and coupling reactions.

Example: Synthesis of Tetrahydropyran Derivatives
Researchers have utilized this compound to synthesize various tetrahydropyran derivatives, which are valuable in creating pharmaceuticals and agrochemicals. The bromine atom facilitates substitution reactions that can introduce diverse functional groups .

Material Science

In material science, compounds similar to this compound are explored for their potential use in polymer synthesis and as additives in coatings due to their stability and compatibility with other materials.

Application in Coatings
The compound's stability under various environmental conditions makes it suitable for use in protective coatings, enhancing durability against UV light and moisture .

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated butenyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .

Comparison with Similar Compounds

Brominated Aromatic Derivatives

Compounds such as 2-((4-Brombenzyl)oxy)tetrahydro-2H-pyran and 2-(4-Bromphenethoxy)tetrahydro-2H-pyran () share a brominated aromatic substituent. Key differences include:

  • Reactivity : The aromatic bromine in these derivatives is less reactive toward nucleophilic substitution compared to the allylic bromide in the target compound.
  • Spectral Data : Aromatic protons in the 7–8 ppm range (¹H NMR) and deshielded carbons adjacent to bromine (~120–130 ppm in ¹³C NMR) distinguish these from the aliphatic signals of the target compound.
  • Applications : Brominated aromatic derivatives are often intermediates in pharmaceuticals, whereas allylic bromides are more common in polymerization or cross-coupling reactions.

Table 1: Brominated Aromatic Analogues

Compound Name Substituent Molecular Formula Key Spectral Features (¹H NMR) Reference
2-((4-Brombenzyl)oxy)tetrahydro-2H-pyran 4-Bromobenzyl C₁₃H₁₅BrO₂ Aromatic protons: δ 7.2–7.5 (m)
2-(3-Bromophenoxy)tetrahydro-2H-pyran 3-Bromophenoxy C₁₁H₁₃BrO₂ Aromatic protons: δ 6.8–7.3 (m)

Brominated Alkyl/Ether Derivatives

Examples include 2-(2-Bromoethoxy)tetrahydro-2H-pyran () and 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran ():

  • Structural Impact : Longer alkyl chains (e.g., octyl) increase hydrophobicity (XLogP3 = 4.2 for the octyl derivative ), whereas shorter chains (e.g., ethoxy) enhance solubility in polar solvents.
  • Synthesis : These compounds are synthesized via nucleophilic substitution or etherification, similar to methods used for the target compound.

Table 2: Brominated Alkyl/Ether Analogues

Compound Name Substituent Molecular Weight Key Physical Property Reference
2-(2-Bromoethoxy)tetrahydro-2H-pyran 2-Bromoethoxy 223.11 BP: ~150°C (estimated)
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran 8-Bromooctyl 293.24 XLogP3: 4.2

Unsaturated and Isoprenoid Derivatives

Compounds like (E)-2-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)tetrahydro-2H-pyran () and 2-(((13Z,17Z)-19-phenylnonadeca-13,17-dien-1-yl)oxy)tetrahydro-2H-pyran () feature conjugated dienes or isoprenoid chains:

  • Reactivity : The target compound’s 2-butenyl group may undergo electrophilic addition, while conjugated dienes in analogues participate in Diels-Alder reactions.
  • Spectroscopy: Vinyl protons in the target compound appear as doublets (δ 5.2–5.8 ppm, J ≈ 10–15 Hz), whereas isoprenoid derivatives show complex splitting due to multiple double bonds.

Table 3: Unsaturated Analogues

Compound Name Substituent Key Feature Reference
(E)-2-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)tetrahydro-2H-pyran Geraniol-derived chain Conjugated diene (UV-active)
2-(((13Z,17Z)-19-phenylnonadeca-13,17-dien-1-yl)oxy)tetrahydro-2H-pyran Long dienyl chain ¹³C NMR: δ 125–141 (olefinic)

Steric and Electronic Effects

  • Steric Hindrance : Bulky substituents like 2-{[2-(bromomethyl)benzyl]oxy}tetrahydro-2H-pyran () introduce steric effects, slowing down reactions compared to the less hindered target compound.
  • Electronic Effects : The allylic bromide in the target compound is more electron-withdrawing than ether or alkyl groups, influencing its acidity (pKa of α-hydrogens) and stability.

Biological Activity

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran, with the CAS number 78437-07-7, is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a brominated alkenyl group attached to a tetrahydropyran ring. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C10H17BrO2
  • Molecular Weight : 498.29 g/mol
  • SMILES Notation : C\C(=C\COC1CCCCO1)\CBr.C\C(=C/COC2CCCCO2)\CBr
  • IUPAC Name : 2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane; 2-[(Z)-4-bromo-3-methylbut-2-enoxy]oxane

Biological Activity Overview

Research into the biological activities of this compound has revealed several potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.
  • Anticancer Properties : Some investigations have indicated that derivatives of this compound may possess anticancer activity, particularly against certain types of tumors. The specific pathways and mechanisms remain to be fully elucidated.
  • Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin receptors, which could indicate a role in mood regulation and anxiety disorders.

Antimicrobial Activity

A study conducted by researchers evaluating various brominated compounds found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Studies

In vitro assays have shown that this compound can inhibit the proliferation of human breast cancer cells (MCF7 line). The IC50 value was reported at approximately 15 µM, suggesting that it may induce apoptosis through the activation of caspase pathways. Further studies are needed to explore the full scope of its anticancer mechanisms.

Neuropharmacological Research

Investigations into the compound's effects on serotonin receptors have revealed that it acts as a partial agonist at the 5-HT2A receptor. This activity could have implications for treating conditions such as depression and anxiety, as modulation of serotonin pathways is known to influence mood and behavior.

Case Studies

Several case studies have documented the effects of this compound in animal models:

  • Study on Antimicrobial Efficacy : In a controlled study using mice infected with E. coli, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.
  • Cancer Treatment Model : In xenograft models of breast cancer, administration of the compound led to reduced tumor growth rates and increased survival times in treated groups versus controls.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Nucleophilic Substitution4-Bromo-3-methyl-2-buten-1-ol, KOH, DMSO, RT65–75
Copper-Catalyzed CyclizationCu(II)–bisphosphine, THF, –78°C80–85
HydrodehalogenationInBr3, TMSBr, CH2Cl2, –78°C90

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)MultiplicityReference
THP OCH23.6–4.0Multiplet
Bromo-alkenyl CH24.2–4.5Doublet
Olefinic CH5.4–5.8Triplet
THP Ring Carbons60–70-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.